molecular formula C13H18N2O2 B2662687 N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine CAS No. 1807888-08-9

N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine

Cat. No. B2662687
CAS RN: 1807888-08-9
M. Wt: 234.299
InChI Key: XHJCYRIQWZMLHM-UHFFFAOYSA-N
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Description

“N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine” is a chemical compound that belongs to the class of morpholines. It contains a total of 36 bonds, including 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 oxime (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .


Molecular Structure Analysis

The molecule contains 18 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . It also includes 1 oxime (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

The physical form of related compound “1-(4-benzylmorpholin-2-yl)ethan-1-amine” is oil . The storage temperature is room temperature . The molecular weight is 220.31 .

Scientific Research Applications

Metabolic Profiling and Synthetic Applications

  • Metabolic Profiling : A study on the metabolic profile of novel psychedelic substances, including N-benzylphenethylamines, identified major metabolic pathways such as mono- and bis-O-demethylation and hydroxylation. These findings can aid in understanding the metabolism of related compounds (Šuláková et al., 2021).

  • Synthetic Applications : Research into the O-arylation of ethyl acetohydroximate with aryl halides has been developed, enabling the synthesis of O-arylhydroxylamines. This method provides access to compounds that would be challenging to synthesize through traditional methods, highlighting the utility of hydroxylamine derivatives in synthetic chemistry (Maimone & Buchwald, 2010).

Analytical and Biological Applications

  • Analytical Reagents : Substituted hydroxylamines have been reviewed for their analytical applications, especially N-benzoyl-N-phenylhydroxylamine, which has been used in reaction with various metal ions. This showcases the role of hydroxylamine derivatives as versatile analytical reagents (Shendrikar, 1969).

  • Pharmacological and Toxicological Properties : The pharmacological, toxicological, and pathological properties of hydroxylamines and hydroxamic acids have been extensively reviewed, demonstrating the significant biological activities and potential toxicities associated with these compounds. Such studies are crucial for understanding the safety profile of related chemical entities (Weisburger & Weisburger, 1973).

  • Antioxidant Activity and Senescence Delay : N-t-Butyl hydroxylamine, a derivative of α-Phenyl-N-t-butyl nitrone (PBN), has been found to be more potent in delaying senescence in human lung fibroblasts, suggesting the potential of hydroxylamine derivatives in therapeutic applications related to aging and oxidative stress (Atamna et al., 2000).

Safety and Hazards

The related compound “1-(4-benzylmorpholin-2-yl)ethan-1-amine” has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(NE)-N-[1-(4-benzylmorpholin-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11(14-16)13-10-15(7-8-17-13)9-12-5-3-2-4-6-12/h2-6,13,16H,7-10H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJCYRIQWZMLHM-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1CN(CCO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1CN(CCO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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